Methyl 1-(5-bromo-2-(trifluoromethoxy)benzyl)azetidine-3-carboxylate
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Overview
Description
Methyl 1-(5-bromo-2-(trifluoromethoxy)benzyl)azetidine-3-carboxylate is a synthetic organic compound that belongs to the class of azetidine derivatives This compound is characterized by the presence of a bromine atom, a trifluoromethoxy group, and a benzyl group attached to the azetidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1-(5-bromo-2-(trifluoromethoxy)benzyl)azetidine-3-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Azetidine Ring Formation: The formation of the azetidine ring through cyclization reactions involving appropriate starting materials.
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic route to achieve higher yields and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl position, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the bromine atom or the ester group, resulting in debromination or reduction to alcohols, respectively.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide, thiols, or amines under basic conditions.
Major Products:
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Formation of alcohols or debrominated products.
Substitution: Formation of azide, thiol, or amine derivatives.
Scientific Research Applications
Methyl 1-(5-bromo-2-(trifluoromethoxy)benzyl)azetidine-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of novel materials and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of Methyl 1-(5-bromo-2-(trifluoromethoxy)benzyl)azetidine-3-carboxylate involves its interaction with specific molecular targets. The bromine and trifluoromethoxy groups contribute to its binding affinity and selectivity towards certain enzymes or receptors. The azetidine ring provides structural rigidity, enhancing its stability and bioavailability. The exact molecular pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
- Methyl 1-(5-chloro-2-(trifluoromethoxy)benzyl)azetidine-3-carboxylate
- Methyl 1-(5-bromo-2-(methoxy)benzyl)azetidine-3-carboxylate
- Methyl 1-(5-bromo-2-(trifluoromethyl)benzyl)azetidine-3-carboxylate
Comparison:
- Uniqueness: The presence of the trifluoromethoxy group in Methyl 1-(5-bromo-2-(trifluoromethoxy)benzyl)azetidine-3-carboxylate distinguishes it from other similar compounds. This group imparts unique electronic and steric properties, influencing its reactivity and biological activity.
- Reactivity: The trifluoromethoxy group can enhance the compound’s stability and resistance to metabolic degradation, making it a valuable scaffold in drug design.
- Biological Activity: The combination of bromine and trifluoromethoxy groups may result in enhanced biological activity compared to compounds with other substituents.
Properties
IUPAC Name |
methyl 1-[[5-bromo-2-(trifluoromethoxy)phenyl]methyl]azetidine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrF3NO3/c1-20-12(19)9-6-18(7-9)5-8-4-10(14)2-3-11(8)21-13(15,16)17/h2-4,9H,5-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDGMRGJXIRMQQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CN(C1)CC2=C(C=CC(=C2)Br)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrF3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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